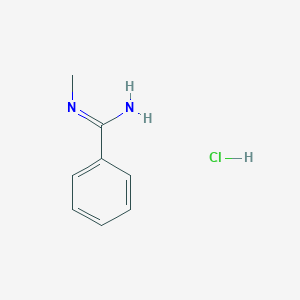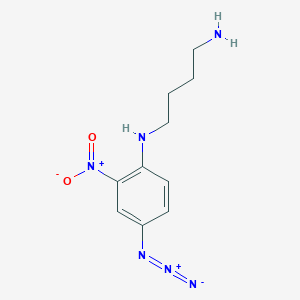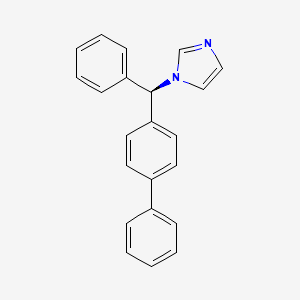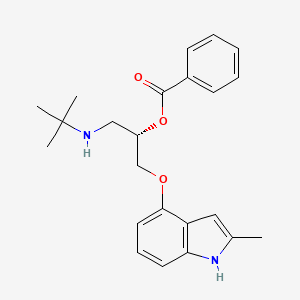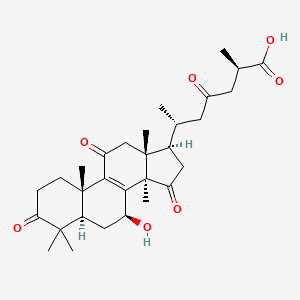
Ganoderic acid C1
Overview
Description
Mechanism of Action
Target of Action
Ganoderic acid C1 (GAC1) is a lanostane triterpenoid isolated from Ganoderma lucidum . It primarily targets neutrophils and TNF-α production in murine macrophages . It has also been found to target IL-1R1 , disrupting the binding of IL-1β to IL-1R1 in cancer cells .
Mode of Action
GAC1 exhibits marked anti-inflammatory activities by inhibiting the generation of reactive oxygen species (ROS) and the expression of p21 and p16 proteins . It also suppresses TNF-α production . In cancer cells, GAC1 inhibits the binding of IL-1β to IL-1R1 .
Biochemical Pathways
GAC1 is a product of the mevalonate pathway . The initial substrate, acetyl-coenzyme A (Acetyl-CoA), is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate .
Pharmacokinetics
While specific pharmacokinetic data for GAC1 is limited, a study on a related compound, ganoderic acid H, showed that it reached its maximum plasma concentration within two hours and sustained a quantifiable amount up to 12 hours with a low elimination rate . This suggests that GAC1 may have similar ADME properties.
Result of Action
GAC1 has been shown to significantly reduce pulmonary inflammation and airway neutrophilia . It also inhibits TNF-α, IL-4, and IL-5 levels . Furthermore, GAC1 has been shown to lower blood pressure through inhibiting the angiotensin-converting enzyme .
Action Environment
The action of GAC1 can be influenced by environmental factors. For instance, the production of GAC1 in Ganoderma lucidum requires specific cultivation conditions . Additionally, the efficacy of GAC1 in treating neutrophil-dominant, steroid-resistant asthma was demonstrated in a murine model , suggesting that the in vivo environment can influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Ganoderic acid C1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits angiotensin-converting enzyme (ACE) with an IC50 value of 745 µM . Additionally, it inhibits HIV-1 protease with an IC50 value of 180 µM . This compound also suppresses the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce the proliferation of murine Lewis lung carcinoma cells . In human lung epithelial cells (NCI-H292), this compound decreases the expression of the MUC5AC gene and reduces the production of reactive oxygen species (ROS) . Furthermore, it inhibits the phosphorylation of NF-κB and the production of TNF-α in peripheral blood mononuclear cells (PBMCs) isolated from asthma patients . These effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to TNF-α with a binding energy of -10.8 kcal/mol, as demonstrated by molecular docking studies . This compound also inhibits the generation of ROS and the expression of p21 and p16 proteins . These interactions suggest that this compound exerts its effects through enzyme inhibition, modulation of gene expression, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Chronic treatment with this compound significantly reduces pulmonary inflammation and airway neutrophilia in murine models . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models of asthma, chronic treatment with this compound significantly reduces pulmonary inflammation and airway neutrophilia The threshold effects and potential toxic or adverse effects at high doses have not been fully elucidated
Metabolic Pathways
This compound is involved in the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate and involves several key enzymes, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase . The regulation of this compound biosynthesis by environmental factors and signaling molecules has also been studied . These findings provide insights into the metabolic pathways and regulatory mechanisms associated with this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is believed to be involved in the cytosolic pathway, where it interacts with signaling molecules such as ROS, Ca2+, and NO . These interactions may affect the localization and accumulation of this compound within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is primarily within the cytosol, where it participates in the mevalonate pathway . The compound’s activity and function may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid C1 is primarily obtained through the extraction and purification from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, starting from acetyl-coenzyme A. The pathway includes several enzymatic steps, such as the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate. Mevalonate undergoes further transformations to produce isopentenyl diphosphate and dimethylallyl diphosphate, which eventually lead to the formation of lanosterol, the precursor of ganoderic acids .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions to maximize the yield of the desired compound. Techniques such as submerged fermentation and solid-state fermentation are employed. Advances in genetic engineering and metabolic pathway optimization have also been explored to enhance the production of ganoderic acids .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid C1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs, each with potentially different biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying triterpenoid biosynthesis and for developing new synthetic methodologies.
Biology: Ganoderic acid C1 exhibits significant biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. .
Medicine: Due to its pharmacological properties, this compound is being investigated for its potential use in treating various diseases, including cancer, inflammation, and liver disorders
Industry: The compound is used in the development of dietary supplements and functional foods aimed at promoting health and wellness
Comparison with Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid D
- Ganoderic acid F
These compounds, while similar in structure, exhibit different degrees of biological activity and therapeutic potential .
Properties
IUPAC Name |
(2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVGSCZIHGRVAV-NJNFCIENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915031 | |
| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95311-97-0, 108340-60-9 | |
| Record name | Ganoderic acid C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95311-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095311970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODERIC ACID D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y24RF8B979 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the anti-inflammatory effects of Ganoderic acid C1 (GAC1) and its potential mechanism of action?
A1: [, ] Studies indicate that GAC1 exhibits anti-inflammatory effects, particularly in the context of Crohn's disease and asthma. In vitro studies using human cell lines and primary cells from patients revealed that GAC1 can suppress the production of pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-4, IL-5, and IL-17A. The mechanism underlying these effects appears to involve the downregulation of the NF-κB signaling pathway, a key regulator of inflammation []. Specifically, GAC1 treatment was shown to block the activation of NF-κB in peripheral blood mononuclear cells (PBMCs) and inflamed colonic mucosa from Crohn's disease patients []. In a murine model of steroid-resistant, neutrophil-dominant asthma, GAC1 significantly reduced pulmonary inflammation and airway neutrophilia, while also inhibiting TNF-α, IL-4, and IL-5 levels [].
Q2: What is the chemical structure of GAC1?
A2: While a specific molecular formula and weight weren't explicitly stated in the provided abstracts, GAC1 is a lanostane-type triterpenoid. [, ] These compounds are characterized by a four-ring structure with various functional groups attached. For a precise molecular formula and weight, a deeper dive into the chemical literature specifically focused on GAC1 characterization would be needed.
Q3: Are there analytical methods for detecting and quantifying GAC1?
A3: [, ] Yes, high-performance liquid chromatography (HPLC) has been successfully employed to determine the content of GAC1 in various Ganoderma lucidum samples, including spore oil [] and fruiting bodies []. These methods typically utilize reversed-phase C18 columns and UV detection, often at a wavelength of 254 nm [].
Q4: Have there been studies looking at the geographical variation in GAC1 content within Ganoderma lucidum?
A4: [] Yes, a study investigating triterpenes in Ganoderma lucidum from 31 different geographical areas and under various cultivation conditions did find variation in triterpenoid content, including GAC1 []. This highlights the potential impact of origin and cultivation practices on the chemical composition of this medicinal mushroom.
Q5: Are there any other bioactive compounds found in Ganoderma lucidum alongside GAC1?
A6: [, ] Yes, Ganoderma lucidum is a rich source of bioactive compounds. Along with GAC1, other triterpenoids such as ganoderic acids A, B, G, H, ganoderenic acids A, B, D, lucidenic acids A, B, C, E2, L, N, P, as well as ganoderma alcohols like ganodermanonol, ganodermadiol, and ganodermanontriol have been isolated from this fungus [, ]. This diverse chemical profile contributes to the wide range of medicinal properties attributed to Ganoderma lucidum.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


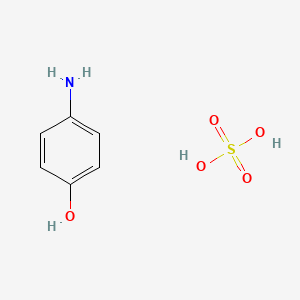
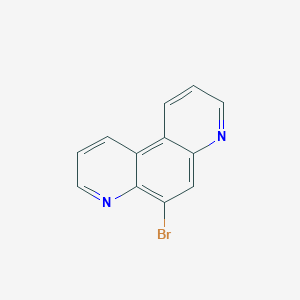
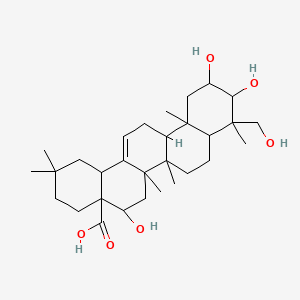
![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
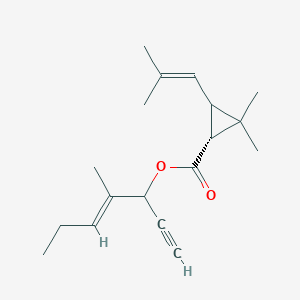
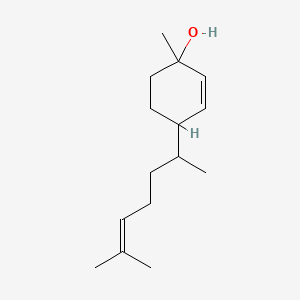
![11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline](/img/structure/B1252393.png)
![(2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid](/img/structure/B1252394.png)
![[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1252395.png)

